molecular formula C15H16ClNO2S B2372288 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide CAS No. 2034466-70-9

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide

Cat. No. B2372288
CAS RN: 2034466-70-9
M. Wt: 309.81
InChI Key: IXACLFFHZZZFMC-UHFFFAOYSA-N
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Description

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide, commonly known as CMPT, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which can have a variety of physiological and biochemical effects.

Scientific Research Applications

Synthesis and Properties

  • The synthesis and characterization of acylthioureas, including compounds related to the target molecule, have been reported. These compounds have shown interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

  • Another study synthesized a series of compounds, including those related to the target molecule, with potential antimicrobial activities. These compounds were tested against various bacterial and fungal species, indicating their utility in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

  • Research on the structural analysis of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its derivatives revealed extensive intramolecular hydrogen bonds. These studies provide insight into the molecular stability and potential reactivity of such compounds, laying groundwork for further chemical applications (Siddiqui, Ahmad, Tariq, Siddiqui, & Parvez, 2008).

Potential Biological Applications

  • A study on the synthesis of some new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, similar in structural motif to the target molecule, demonstrated significant antimicrobial activities. This research suggests the potential of these compounds in developing treatments for microbial infections (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).

properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-10-7-14(20-9-10)15(19)17-6-5-13(18)11-3-2-4-12(16)8-11/h2-4,7-9,13,18H,5-6H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXACLFFHZZZFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide

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